tert-Amyl Ebastine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

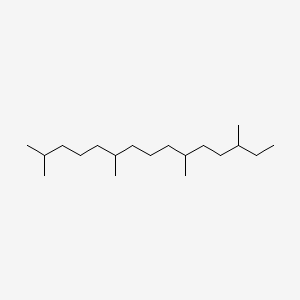

tert-Amyl Ebastine: is a derivative of ebastine, a second-generation H1-antihistamine. Ebastine is known for its effectiveness in treating allergic conditions such as rhinitis and urticaria. This compound, with its unique structural modifications, offers potential advantages in terms of pharmacokinetics and pharmacodynamics .

Wirkmechanismus

Target of Action

Tert-Amyl Ebastine is a novel histamine H1 receptor antagonist . It binds preferentially to peripheral H1 receptors . The primary target of this compound is the H1 receptor, which plays a crucial role in allergic reactions .

Mode of Action

This compound interacts with its target, the H1 receptor, by binding to it . This binding causes a rapid and prolonged inhibition of the effects induced by histamine . Neither this compound nor its metabolites cross the blood-brain barrier after oral administration . This characteristic is in accord with the low sedation profile observed in the results of experiments studying the effects of this compound on the central nervous system .

Biochemical Pathways

The biochemical pathways affected by this compound involve the MEK/ERK/AP-1 cascade . This compound upregulates the transcription of TERT via this cascade . This upregulation promotes telomere synthesis, blunts tissue aging hallmarks with reduced cellular senescence and inflammatory cytokines, and silences p16INK4a expression via upregulation of DNMT3B-mediated promoter hypermethylation .

Pharmacokinetics

This compound is rapidly absorbed after oral administration . It undergoes considerable first-pass hepatic metabolism, leading to the appearance of its active acid metabolite, carebastine . After a single oral dose, maximum plasma levels of the metabolite are obtained between 2.6 and 4 hours . The half-life of the acid metabolite is between 15 and 19 hours . After repeated administration, steady state is reached in 3 to 5 days .

Result of Action

The molecular and cellular effects of this compound’s action include the promotion of telomere synthesis, reduction of cellular senescence and inflammatory cytokines, and silencing of p16INK4a expression . In the brain, this compound alleviates neuroinflammation, increases neurotrophic factors, stimulates adult neurogenesis, and preserves cognitive function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of an environment-friendly antisolvent, tert-amyl alcohol (TAA), can improve the quality of perovskite films, which can effectively regulate the formation of an intermediate phase staged in between a liquid precursor phase and a solid perovskite phase due to its moderate polarity . This further promotes the homogeneous nucleation and crystal growth, thus leading to the formation of high-quality perovskite films and enhanced photodetector performance .

Biochemische Analyse

Biochemical Properties

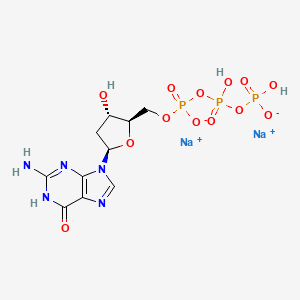

tert-Amyl Ebastine interacts with various enzymes and proteins within the body. It is a substrate for cytochrome P450 3A4, an enzyme involved in drug metabolism . The compound undergoes extensive metabolism to form hydroxyebastine, which is subsequently metabolized to carebastine .

Cellular Effects

The cellular effects of this compound are not fully understood. Studies on Ebastine, the parent compound, suggest that it may have significant effects on cellular processes. Ebastine has been shown to inhibit histamine-induced wheal and flare, suggesting it may have an impact on cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 3A4. This enzyme mediates the metabolism of the compound, converting it into hydroxyebastine and subsequently into carebastine . These metabolites may have their own interactions with biomolecules, potentially influencing gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

Studies on Ebastine have shown that it has a rapid onset and long duration of action, suggesting that this compound may have similar properties .

Metabolic Pathways

This compound is involved in metabolic pathways mediated by cytochrome P450 3A4. This enzyme catalyzes the conversion of the compound into hydroxyebastine, which is then further metabolized into carebastine .

Transport and Distribution

Studies suggest that Ebastine, the parent compound, is transported via P-glycoprotein in Caco-2 cells .

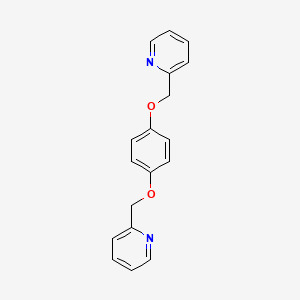

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: tert-Amyl Ebastine can be synthesized through a series of chemical reactions involving tert-amyl alcohol and ebastine. The process typically involves the formation of an intermediate compound, which is then reacted with tert-amyl alcohol under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

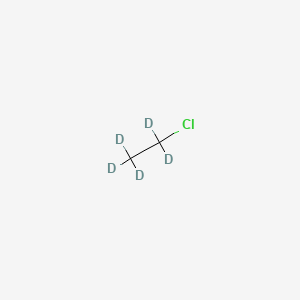

Types of Reactions: tert-Amyl Ebastine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

tert-Amyl Ebastine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects in treating allergic conditions and other diseases.

Industry: Utilized in the development of pharmaceuticals and as a component in various industrial processes .

Vergleich Mit ähnlichen Verbindungen

Ebastine: The parent compound, also an H1-antihistamine, used for treating allergic conditions.

Cetirizine: Another second-generation H1-antihistamine with similar therapeutic uses.

Loratadine: A widely used second-generation H1-antihistamine with a similar mechanism of action.

Uniqueness: tert-Amyl Ebastine stands out due to its unique structural modifications, which may offer improved pharmacokinetic properties and reduced side effects compared to its parent compound and other similar antihistamines .

Eigenschaften

CAS-Nummer |

1312211-93-0 |

|---|---|

Molekularformel |

C33H41NO2 |

Molekulargewicht |

483.7 g/mol |

IUPAC-Name |

4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(2-methylbutan-2-yl)phenyl]butan-1-one |

InChI |

InChI=1S/C33H41NO2/c1-4-33(2,3)29-19-17-26(18-20-29)31(35)16-11-23-34-24-21-30(22-25-34)36-32(27-12-7-5-8-13-27)28-14-9-6-10-15-28/h5-10,12-15,17-20,30,32H,4,11,16,21-25H2,1-3H3 |

InChI-Schlüssel |

HPKXAPGAMCZWKF-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |

Kanonische SMILES |

CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |

Synonyme |

1-[4-(1,1-Dimethylpropyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B579799.png)

![6H-Furo[3,2-e]indole](/img/structure/B579801.png)

![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)

![2-[(Z)-N-hydroxy-C-[2-[hydroxy-[(3E)-3-hydroxyimino-3-(2-hydroxyphenyl)-1-phenylpropyl]amino]-2-phenylethyl]carbonimidoyl]phenol](/img/structure/B579822.png)